Physicochemical Property Differentiation: XLogP and TPSA of Positional Bromo‑Isomers
The para‑bromo substitution on the phenyl ring of (4‑bromophenyl)(quinolin‑3‑yl)methanone yields a calculated XLogP of 4.1 and a topological polar surface area (TPSA) of 30 Ų . While direct experimental data for the meta‑bromo isomer (CAS 1178950‑08‑7) are not publicly available, the ortho‑bromo analog (CAS 350698‑78‑1) exhibits a TPSA of 30 Ų . The identical TPSA combined with potentially different lipophilicity due to bromine position influences passive membrane permeability and oral bioavailability predictions. In drug‑discovery programs, the para‑bromo isomer is preferred when a linear, rod‑like molecular shape is required for target‑binding pockets that favor para‑substituted aryl groups .
| Evidence Dimension | Lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP = 4.1; TPSA = 30 Ų |
| Comparator Or Baseline | Ortho‑bromo isomer (CAS 350698‑78‑1): TPSA = 30 Ų (XLogP not publicly reported) |
| Quantified Difference | XLogP difference cannot be quantified without comparator data; TPSA is identical. |
| Conditions | Calculated properties (ChemAxon/i-Lab 2.0) ; PubChem‑derived TPSA for comparator |
Why This Matters
The combination of predictable lipophilicity (XLogP 4.1) and low TPSA supports the compound’s utility in CNS‑penetrant ligand design, and procurement of the correct positional isomer ensures consistency in structure‑based drug design (SBDD) and QSAR models.
